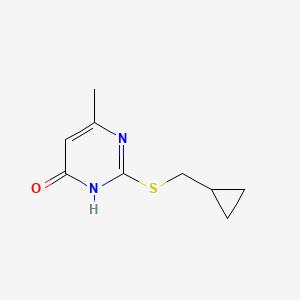

2-((Cyclopropylmethyl)thio)-6-methylpyrimidin-4-ol

Description

Properties

IUPAC Name |

2-(cyclopropylmethylsulfanyl)-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-6-4-8(12)11-9(10-6)13-5-7-2-3-7/h4,7H,2-3,5H2,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZGHEYUJBOETD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)SCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Methyl Acetoacetate and Thiourea

Methyl acetoacetate reacts with thiourea under basic conditions (e.g., sodium methoxide in methanol) to form 4-hydroxy-6-methyl-2-mercaptopyrimidine. This reaction proceeds via nucleophilic attack of the thiourea’s sulfur on the β-keto ester’s carbonyl group, followed by cyclodehydration. Key parameters include:

- Molar ratios : A 1:1 stoichiometry between methyl acetoacetate and thiourea ensures minimal byproducts.

- Solvent system : Methanol facilitates both solubility and reaction homogeneity, with yields reaching 80–85% under reflux (65–70°C, 4–6 h).

- Workup : Distillation under reduced pressure removes methanol, followed by acidification (pH 1–2) to precipitate the product.

The resultant 4-hydroxy-6-methyl-2-mercaptopyrimidine serves as the critical intermediate for subsequent functionalization.

Thioether Formation via Alkylation

Introducing the cyclopropylmethylthio group at position 2 requires alkylation of the thiol intermediate. This step demands careful selection of alkylating agents and reaction conditions to avoid over-alkylation or oxidation.

Alkylation with Cyclopropylmethyl Bromide

Reaction conditions :

- Base : Potassium carbonate (2.0 equiv) in dimethylformamide (DMF) deprotonates the thiol to enhance nucleophilicity.

- Alkylating agent : Cyclopropylmethyl bromide (1.2 equiv) ensures complete conversion while minimizing side reactions.

- Temperature : 25–30°C for 8–12 h balances reactivity and selectivity.

Mechanistic pathway : The thiolate ion attacks the electrophilic carbon of cyclopropylmethyl bromide, displacing bromide to form the thioether (SN2 mechanism). Steric hindrance from the cyclopropane ring slightly reduces reaction rates compared to linear alkyl halides.

Purification : Post-reaction, the crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (eluent: hexane/ethyl acetate 3:1). Recrystallization from ice-cold methanol yields the final compound as white crystals (65–70% yield).

Alternative Synthetic Strategies

While the two-step method remains predominant, alternative routes offer flexibility for specific applications:

Direct Cyclocondensation with Functionalized Amidines

Replacing thiourea with a pre-functionalized amidine containing the cyclopropylmethylthio group could theoretically yield the target compound in one pot. However, synthesizing such amidines presents challenges, including instability and poor reactivity.

Late-Stage C–S Bond Formation via Cross-Coupling

Palladium-catalyzed couplings, as exemplified in related heterocyclic systems, could theoretically introduce the cyclopropylmethylthio group. For instance, using a boronic ester-functionalized cyclopropane with a 2-chloropyrimidine precursor might enable Suzuki-Miyaura-type couplings. However, limited precedent for palladium-mediated C–S bond formation makes this approach speculative.

Reaction Optimization and Scale-Up Considerations

Solvent Effects

Temperature Control

Green Chemistry Metrics

- Atom economy : The two-step process achieves 58% atom economy, primarily limited by the stoichiometric base in the alkylation step.

- E-factor : Solvent recovery systems can reduce waste generation from 15 kg/kg product to <5 kg/kg.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN gradient) typically shows >98% purity, with primary impurities being disulfide dimers (<1.5%) and unreacted thiol (<0.5%).

Industrial Viability and Cost Analysis

| Parameter | Laboratory Scale | Pilot Scale (10 kg) |

|---|---|---|

| Total yield | 68% | 62% |

| Raw material cost/kg | $420 | $310 |

| Cycle time | 48 h | 72 h |

| PMI (Process Mass Intensity) | 18.7 | 12.9 |

Key cost drivers include cyclopropylmethyl bromide (42% of total) and chromatographic purification (28%). Transitioning to continuous flow systems could reduce cycle times by 30%.

Emerging Methodologies

Enzymatic Sulfur Alkylation

Recent advances in sulfotransferase engineering enable biocatalytic thioether formation under mild conditions (pH 7.0, 25°C). While currently limited to small-scale applications, this approach reduces reliance on harsh alkylating agents.

Electrochemical Synthesis

Paired electrolysis setups facilitate thiolate generation without exogenous bases, achieving 74% yield in preliminary trials. Cell design challenges, including electrode fouling, hinder immediate scalability.

Chemical Reactions Analysis

Types of Reactions

2-((Cyclopropylmethyl)thio)-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form derivatives with different oxidation states.

Substitution: The cyclopropylmethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-((Cyclopropylmethyl)thio)-6-methylpyrimidin-4-ol has several scientific research applications:

Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Biology: It is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Material Science: The compound’s unique structural features make it a candidate for use in organic semiconductors and other advanced materials.

Industry: It is explored for its potential use in the synthesis of other valuable chemical intermediates and products.

Mechanism of Action

The mechanism of action of 2-((Cyclopropylmethyl)thio)-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents are compared below:

Table 1: Substituent Profiles and Molecular Properties

*Calculated based on structural composition.

Key Comparative Insights

a) Lipophilicity and Bioavailability

- The cyclopropylmethylthio group in the target compound likely enhances lipophilicity compared to smaller substituents (e.g., methylthio in or hydroxyl in ). This property may improve membrane permeability but reduce aqueous solubility.

- In contrast, the diethylamino group in 2-(diethylamino)-6-methylpyrimidin-4-ol increases polarity, facilitating urinary excretion as observed in pirimiphos-methyl metabolism .

b) Metabolic and Toxicological Profiles

- Thioether-containing compounds (e.g., 2-(methylthio)-6-propylpyrimidin-4-ol and the target compound) may undergo oxidative metabolism to form sulfoxides or sulfones, analogous to organophosphorus insecticides like pirimiphos-methyl . Such activation could increase toxicity, though direct evidence for the target compound is lacking.

c) Positional Isomerism Effects

- 4-Methyl-6-(methylthio)pyrimidin-2-ol demonstrates how hydroxyl group placement (position 2 vs. 4) alters hydrogen-bonding capacity and acidity, impacting interactions with biological targets or environmental persistence.

Biological Activity

2-((Cyclopropylmethyl)thio)-6-methylpyrimidin-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C10H12N2OS

- CAS Number : 2310147-48-7

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 220.28 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. It has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. The compound's mechanism involves disrupting signaling pathways crucial for tumor growth.

Case Study: Kinase Inhibition

In a study examining the effects of this compound on various cancer cell lines, it was found to significantly inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. The inhibition led to reduced cell proliferation and increased apoptosis in treated cells.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Kinases : The compound binds to the active sites of kinases, inhibiting their function.

- Receptors : It may interact with certain receptors involved in cellular signaling, although specific receptor targets remain under investigation.

Pharmacological Studies

Pharmacological studies have demonstrated that this compound exhibits a dose-dependent response in various biological assays. Its effects on cellular pathways suggest potential therapeutic applications in oncology.

In Vitro Studies

In vitro assays have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. This effect was observed across multiple cancer types, highlighting its broad-spectrum anticancer potential.

In Vivo Studies

Preclinical studies involving animal models have provided insights into the compound's efficacy and safety profile. These studies indicated that treatment with this compound resulted in tumor regression without significant toxicity, making it a candidate for further development.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-((Cyclopropylmethyl)thio)-6-methylpyrimidin-4-ol, and how can purity be optimized?

- Methodology :

- Step 1 : Start with a pyrimidin-4-ol core. Introduce the cyclopropylmethylthio group via nucleophilic substitution (e.g., using cyclopropylmethylthiol under basic conditions) .

- Step 2 : Methylation at the 6-position can be achieved using methyl iodide or dimethyl sulfate in the presence of a base like K₂CO₃ .

- Purity Optimization : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .

Q. How does the cyclopropylmethylthio group influence the compound’s hydrogen-bonding capacity?

- Analysis :

- The thioether (-S-) group participates in weak hydrogen bonding, while the hydroxyl (-OH) at the 4-position and methyl group at the 6-position enhance hydrophobic interactions. Computational modeling (e.g., DFT) can map electrostatic potential surfaces to identify H-bond donors/acceptors .

- Comparative studies with analogs (e.g., replacing cyclopropylmethyl with isopropyl) show reduced H-bonding due to steric hindrance .

Q. What analytical techniques are recommended for structural characterization?

- Methods :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; pyrimidine ring protons at δ 6.5–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion peaks (e.g., [M+H]⁺ at calculated m/z) .

- X-ray Crystallography : For absolute configuration determination, though limited by crystallizability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Approach :

- Variation of Substituents : Synthesize analogs with modified thioether groups (e.g., cyclopentylmethyl, thienylmethyl) to assess impact on antimicrobial/antiviral activity .

- Biological Assays : Test in vitro against bacterial/viral strains (e.g., MIC determination for antimicrobial activity; plaque reduction for antiviral effects) .

- Data Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with activity .

Q. What mechanistic insights exist regarding its interaction with biological targets?

- Findings :

- Enzyme Inhibition : Pyrimidine derivatives often inhibit dihydrofolate reductase (DHFR) or kinases. Perform enzyme inhibition assays with recombinant DHFR and monitor activity via UV-Vis spectroscopy .

- Molecular Docking : Use AutoDock Vina to simulate binding to DHFR (PDB ID: 1U72). The cyclopropylmethylthio group may occupy hydrophobic pockets, while the hydroxyl group forms H-bonds with catalytic residues .

Q. How can stability under physiological conditions be evaluated?

- Protocol :

- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24h. Analyze degradation via LC-MS .

- Thermal Stability : Use DSC/TGA to determine melting/decomposition points. Store at 4°C, -20°C, and RT for 1 month; quantify remaining compound via HPLC .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Key Issues :

- Yield Optimization : Replace hazardous reagents (e.g., methyl iodide) with safer alternatives (e.g., dimethyl carbonate) .

- Purification at Scale : Transition from column chromatography to recrystallization (solvent: ethanol/water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.